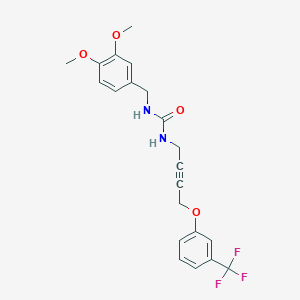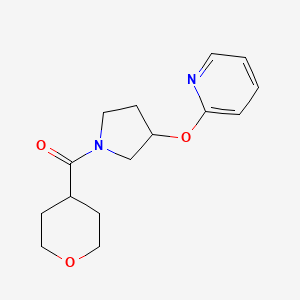
(3-(pyridin-2-yloxy)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Enantiomerically Pure Pyrrolidines Synthesis
A study demonstrates the stereospecific synthesis of enantiomerically pure pyrrolidines using 1,3-dipolar cycloadditions with sugar-derived enones. This process highlights the potential application of similar compounds in the preparation of specific pyrrolidine structures, which can have applications in various fields of organic chemistry and pharmacology (Oliveira Udry, Repetto, & Varela, 2014).
Pyrazole Derivatives Synthesis and Activity
Another research focuses on the synthesis of pyrazole derivatives, showing their significant biological and pharmacological activities. This study emphasizes the relevance of such compounds, including pyridinyl methanone derivatives, in drug development and organic synthesis (Lynda, 2021).
Antimicrobial Activity of Nicotinic Acid Hydrazide Derivatives
Research on nicotinic acid hydrazide derivatives, including compounds structurally related to pyridinyl methanone, shows their antimycobacterial activity. Such studies are vital for developing new antimicrobial agents (R.V.Sidhaye et al., 2011).
Antimicrobial Properties of Pyrazoline Derivatives
A study on the synthesis of pyrazoline derivatives, including pyridinyl methanone structures, reveals their promising antimicrobial properties, which can be crucial for pharmaceutical applications (Kumar et al., 2012).
Synthesis of Pyridine and 4H-Pyran Derivatives
Research on the one-step synthesis of pyridine and 4H-pyran derivatives demonstrates the potential of pyridinyl methanone-related compounds in organic synthesis, highlighting their versatility in chemical reactions (Zhou, 2003).
Photo-methoxylation Studies
A study on the photo-methoxylation of methyl 2-pyridinecarboxylate reveals the catalytic potential of pyridine derivatives, including those related to pyridinyl methanone, in photochemical reactions (Sugimori et al., 1983).
Solubility and Formulation Studies for Drug Development
Investigations into the formulation of poorly water-soluble compounds, including pyridinyl methanone derivatives, highlight their application in developing new drug formulations and enhancing bioavailability (Burton et al., 2012).
Mechanism of Action
Target of Action
It is known that the pyrrolidine ring, a key component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring and its derivatives have been reported to have target selectivity .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This phenomenon, known as “pseudorotation”, could potentially influence the compound’s interaction with its targets and any resulting changes .
Biochemical Pathways
Compounds characterized by the pyrrolidine ring have been reported to influence various biological activities .
Pharmacokinetics
The pyrrolidine ring, a key component of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially impact the compound’s bioavailability.
Result of Action
The pyrrolidine ring, a key component of this compound, is known to lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Action Environment
The pyrrolidine ring, a key component of this compound, is known to be influenced by steric factors on biological activity .
properties
IUPAC Name |
oxan-4-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-15(12-5-9-19-10-6-12)17-8-4-13(11-17)20-14-3-1-2-7-16-14/h1-3,7,12-13H,4-6,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNCVNBZKPBNMAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

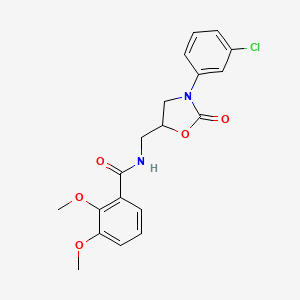
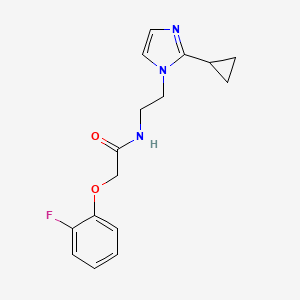
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2745730.png)
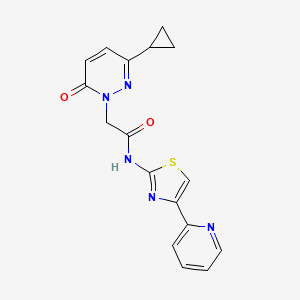
![Benzo[d]thiazol-6-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2745734.png)
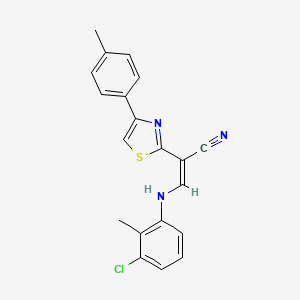
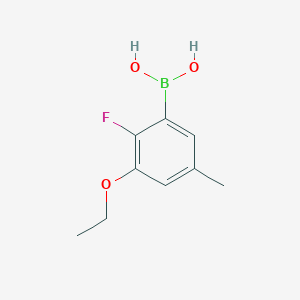
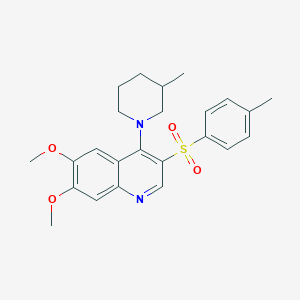
![2-fluoro-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2745740.png)
![2-bromo-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2745743.png)
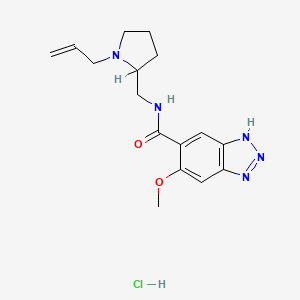

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2745747.png)
